molecular formula C8H7FN2 B3034534 4-Amino-5-fluoro-2-methylbenzonitrile CAS No. 1849279-50-0

4-Amino-5-fluoro-2-methylbenzonitrile

Cat. No.: B3034534
CAS No.: 1849279-50-0
M. Wt: 150.15 g/mol
InChI Key: SJAFTRGTHCGNPM-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-methylbenzonitrile (CAS: 1849279-50-0) is a fluorinated aromatic nitrile and amine derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound is characterized by its molecular formula of C 8 H 7 FN 2 and a molecular weight of 150.15 g/mol. Its primary research application lies in its role as a key building block for the synthesis of more complex molecules. Structural analogs of this compound, specifically substituted 4-fluoro-2-methylbenzonitriles, are documented as key intermediates in the synthesis of active pharmaceutical ingredients. For instance, such intermediates are critical in the preparation of therapeutics like Trelagliptin, a medication used for the treatment of type 2 diabetes . The presence of both an electron-withdrawing nitrile group and a fluoro-substituent on the benzene ring, along with a nucleophilic amino group, makes this compound a versatile substrate for further functionalization, enabling researchers to explore novel chemical spaces in drug discovery. This product is offered with a minimum purity of ≥97% and must be stored at 4°C and protected from light to ensure long-term stability . According to safety data, this compound has a GHS Signal Word of "Warning" and may pose specific health hazards, including toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation . Please note: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-fluoro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAFTRGTHCGNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 5 Fluoro 2 Methylbenzonitrile and Analogous Benzonitrile Derivatives

Multi-step Organic Synthesis Pathways

Multi-step synthesis provides a classical and robust approach to constructing complex aromatic molecules. By sequentially introducing functional groups, chemists can carefully control the substitution pattern on the benzene (B151609) ring.

Sequential Halogenation and Cyano Group Introduction Protocols

A common and effective strategy for the synthesis of substituted benzonitriles involves a multi-step sequence beginning with the halogenation of an appropriate aromatic precursor, followed by the introduction of the cyano group. This method allows for precise control over the placement of substituents.

A notable example of this approach is the synthesis of 4-amino-2-trifluoromethylbenzonitrile, an analog of the target compound. This synthesis proceeds in three main steps. google.com

Positional Bromination: The synthesis starts with m-trifluoromethyl fluorobenzene, which undergoes regioselective bromination to yield 4-fluoro-2-trifluoromethyl bromobenzene. This step is crucial for establishing the correct substitution pattern on the aromatic ring. google.com

Cyano Group Substitution: The resulting aryl bromide is then subjected to a cyanation reaction, typically using a metal cyanide such as cuprous cyanide, to replace the bromine atom with a cyano group. This step forms the benzonitrile (B105546) core of the molecule. google.com

Ammonolysis: In the final step, the fluoro-substituent is replaced by an amino group through ammonolysis, yielding the final product, 4-amino-2-trifluoromethylbenzonitrile. google.com

This sequential approach highlights the importance of strategically chosen starting materials and the careful orchestration of reactions to achieve the desired substitution pattern.

Direct Amination Strategies for Nitrile Precursors

Direct amination of a pre-formed benzonitrile precursor is another key strategy in the synthesis of amino-substituted benzonitriles. This approach is often employed in the final stages of a synthetic sequence to install the amino group.

Continuing with the example of 4-amino-2-trifluoromethylbenzonitrile, the final step of its synthesis involves the direct amination of 4-fluoro-2-trifluoromethylbenzonitrile. google.com This transformation is achieved through ammonolysis, where the fluorine atom at the 4-position is displaced by an amino group. The reaction is typically carried out by treating the fluorinated benzonitrile with liquid ammonia (B1221849) in a sealed system at elevated temperatures. google.com This nucleophilic aromatic substitution reaction is facilitated by the electron-withdrawing nature of the trifluoromethyl and cyano groups, which activate the aromatic ring towards nucleophilic attack.

The efficiency of such direct amination reactions is highly dependent on the nature of the leaving group (in this case, fluoride) and the electronic properties of the aromatic ring.

Regioselective Synthesis Considerations in Substituted Benzonitriles

The synthesis of polysubstituted aromatic compounds like 4-Amino-5-fluoro-2-methylbenzonitrile presents significant challenges in controlling regioselectivity. The directing effects of the substituents already present on the ring play a crucial role in determining the position of incoming groups.

For instance, in the halogenation of aniline (B41778) derivatives, the amino group is a strong activating group and an ortho-, para-director. beilstein-journals.org To achieve a specific substitution pattern, it is often necessary to use protecting groups to modulate the reactivity and directing effects of the amino group. beilstein-journals.org Direct halogenation of unprotected anilines can lead to a mixture of products and over-halogenation. beilstein-journals.org

The regioselective halogenation of arenes can also be influenced by the choice of solvent and halogenating agent. For example, the use of N-halosuccinimides in fluorinated alcohols has been shown to provide good yields and high regioselectivity for the halogenation of a variety of arenes under mild conditions. nih.gov

In the context of synthesizing this compound, the starting material would likely be a substituted aniline or toluene (B28343) derivative. The synthetic route would need to be carefully designed to ensure the correct placement of the amino, fluoro, methyl, and cyano groups, taking into account the directing effects of each group at every step.

Catalytic Approaches in the Preparation of Benzonitrile Frameworks

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Catalytic approaches are particularly valuable for the synthesis of complex molecules like substituted benzonitriles.

Palladium-Catalyzed C-H Activation for Aromatic Amination

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This methodology can be applied to the synthesis of aromatic amines.

The direct amination of aromatic C-H bonds can be achieved using palladium catalysts in the presence of an appropriate aminating agent. nih.gov These reactions can proceed via various mechanisms, including oxidative addition/reductive elimination pathways. The choice of ligand is often critical for the success of these transformations, influencing the reactivity and selectivity of the catalyst. nih.gov

Transition Metal-Mediated Cyanation Reactions

The introduction of the cyano group onto an aromatic ring is a fundamental transformation in the synthesis of benzonitriles. Transition metal-mediated cyanation reactions, particularly those using palladium or copper catalysts, are widely used for this purpose. taylorandfrancis.com

These reactions typically involve the cross-coupling of an aryl halide or pseudohalide with a cyanide source. A variety of cyanide sources can be used, including alkali metal cyanides (e.g., KCN, NaCN), zinc cyanide (Zn(CN)₂), and less toxic alternatives. taylorandfrancis.com

The general catalytic cycle for a palladium-catalyzed cyanation of an aryl halide involves:

Oxidative Addition: The aryl halide adds to a low-valent palladium(0) species to form a palladium(II) intermediate. snnu.edu.cn

Transmetalation: The cyanide group is transferred from the cyanide source to the palladium center. snnu.edu.cn

Reductive Elimination: The aryl nitrile product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. snnu.edu.cn

The choice of catalyst, ligand, solvent, and cyanide source can significantly impact the efficiency and scope of the reaction. These methods are generally tolerant of a wide range of functional groups, making them suitable for the synthesis of complex substituted benzonitriles.

Below is a table summarizing various transition metal-mediated cyanation reactions:

Catalyst SystemAryl Halide SubstrateCyanide SourceTypical Reaction ConditionsReference
Pd(PPh₃)₄Aryl BromideKCNDMF, 100 °C taylorandfrancis.com
CuCNAryl IodideN/ADMF, reflux google.com
Pd₂ (dba)₃ / dppfAryl ChlorideZn(CN)₂DMA, 120 °C taylorandfrancis.com

These catalytic methods offer significant advantages over traditional, non-catalytic cyanation reactions, which often require harsh reaction conditions and stoichiometric amounts of toxic reagents.

Innovations in Green Chemistry for Benzonitrile Synthesis

The development of synthetic methodologies for benzonitrile and its derivatives, including this compound, has increasingly focused on the principles of green chemistry. This shift aims to create more sustainable chemical processes by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Innovations in this area are critical for lessening the environmental impact of producing these important chemical intermediates, which are widely used in pharmaceuticals and agrochemicals.

Environmentally Benign Solvents and Reaction Conditions (e.g., WEPPA)

A cornerstone of green chemistry is the replacement of conventional volatile and often toxic organic solvents with more environmentally friendly alternatives. Traditional synthesis of benzonitriles can involve solvents like N,N-dimethylformamide (DMF), which are effective but pose significant health and environmental risks. rsc.org Recent research has explored a variety of greener solvents and reaction systems.

Ionic liquids (ILs) have emerged as promising alternatives. researchgate.net These salts, which are liquid at low temperatures, have negligible vapor pressure, high thermal stability, and can be designed to have specific solvent properties. In benzonitrile synthesis, certain ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and enabling easy recovery and recycling. researchgate.netrsc.org For instance, the use of hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt in conjunction with paraxylene has been shown to achieve a 100% conversion of benzaldehyde (B42025) to benzonitrile, with the ionic liquid being easily separated and reused. researchgate.net

Water, the most abundant and environmentally safe solvent, is also being explored for organic synthesis, including for heterocyclic compounds. researchgate.net While not always suitable for all organic reactions, the development of water-based processes is a key goal in green chemistry. researchgate.net Another novel approach is the use of catalysts derived from waste biomass, such as the water extract of pomegranate peel ash (WEPA). rsc.org WEPA has been successfully used as an effective, reusable catalyst in aqueous media for the synthesis of quinoxalines, demonstrating the potential for bio-based catalysts in creating greener synthetic pathways for nitrogen-containing heterocyclic compounds, a category relevant to substituted benzonitriles. rsc.org

The table below illustrates the impact of different environmentally benign solvents on the yield of benzonitrile synthesis from benzaldehyde.

Solvent SystemCatalystTemperature (°C)Time (h)Benzaldehyde Conversion (%)Benzonitrile Yield (%)Source(s)
Paraxylene / Ionic LiquidIonic Liquid1202100100 researchgate.net
TolueneIonic Liquid100->96>96 rsc.orgrsc.org
EthylbenzeneIonic Liquid100->96>96 rsc.orgrsc.org
DMFFe3O4-CTAB NPs80-901-97.0 rsc.orgrsc.org
Water (Aqueous Medium)WEPA ---- rsc.org
*Ionic Liquid: [HSO3-b-Py]·HSO4
WEPA demonstrated for quinoxaline (B1680401) synthesis, indicating potential for related heterocyclic syntheses.

Waste Minimization and Process Optimization in Synthetic Protocols

The choice of reagents and catalysts is also critical for waste minimization. The conventional method for converting benzaldehyde to benzonitrile often uses hydroxylamine hydrochloride (NH₂OH·HCl), which releases corrosive hydrochloric acid as a byproduct. rsc.orgrsc.org This not only poses a risk of equipment corrosion but also creates environmental pollution. rsc.org Greener alternatives, such as hydroxylamine ionic liquid salts, have been developed to circumvent this issue, eliminating the release of inorganic acids. researchgate.net

Process optimization also involves simplifying the separation and purification stages. The use of ionic liquids that allow for automatic phase separation after the reaction is complete makes catalyst and solvent recovery straightforward. researchgate.netsemanticscholar.org The organic product phase can be easily separated from the aqueous phase containing the ionic liquid, which can then be recycled for subsequent batches. researchgate.netsemanticscholar.org This approach eliminates the need for metal salt catalysts, which can be difficult to separate from the final product and often end up as waste. researchgate.netrsc.org The pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) with ammonia over a Ca(OH)₂/Al₂O₃ catalyst represents another innovative route, converting plastic waste into valuable chemicals like benzonitrile with high selectivity, thereby contributing to a circular economy. mdpi.com

The following table provides a comparative overview of traditional versus greener synthetic protocols for benzonitrile synthesis.

FeatureTraditional ProtocolGreener ProtocolAdvantage of Greener ProtocolSource(s)
Reagent Hydroxylamine hydrochloride (NH₂OH·HCl)Hydroxylamine ionic liquid saltAvoids corrosive HCl byproduct and environmental pollution. rsc.orgresearchgate.net
Catalyst Metal salts (e.g., copper cyanide)Recyclable ionic liquids, heterogeneous catalystsEliminates metal waste, simplifies product separation, allows catalyst reuse. researchgate.netgoogle.com
Process Multi-step with intermediate isolationOne-pot synthesisReduces energy consumption, solvent waste, and reaction time. semanticscholar.org
Separation Complex purification (e.g., chromatography)Automatic phase separationSimplifies recovery of catalyst and solvent, reduces waste. researchgate.netsemanticscholar.org
Solvent High-boiling, hazardous solvents (e.g., DMF)Ionic liquids, toluene, paraxyleneReduces environmental impact and health risks. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of 4 Amino 5 Fluoro 2 Methylbenzonitrile

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Analysis

An FT-IR spectrum of 4-Amino-5-fluoro-2-methylbenzonitrile would be analyzed to identify its key functional groups. The nitrile (C≡N) stretching vibration is expected to produce a sharp, intense band in the 2220-2260 cm⁻¹ region. The amino (NH₂) group would be identifiable by two distinct N-H stretching bands, typically in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric vibrations. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl (CH₃) group would be observed just below 3000 cm⁻¹. The presence of the C-F bond would be confirmed by a strong absorption band in the 1000-1400 cm⁻¹ region. Bending vibrations for the amino group (N-H bend) and methyl group (C-H bend), as well as aromatic ring vibrations (C=C stretching), would be expected in the fingerprint region (below 1600 cm⁻¹).

Table 1: Hypothetical FT-IR Peak Assignments for this compound This table is illustrative and not based on experimental data.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3450MediumN-H Asymmetric Stretch (NH₂)
~3350MediumN-H Symmetric Stretch (NH₂)
~3050WeakAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch (CH₃)
~2235Strong, SharpC≡N Stretch
~1620MediumN-H Bend (Scissoring)
~1580MediumAromatic C=C Ring Stretch
~1450MediumCH₃ Asymmetric Bend
~1250StrongC-F Stretch
~850StrongC-H Out-of-plane Bend

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignments

FT-Raman spectroscopy serves as a complementary technique to FT-IR. In the FT-Raman spectrum of this compound, the symmetric and non-polar bonds would be more prominent. The C≡N stretch would also be visible, often with high intensity. The aromatic ring stretching vibrations would be particularly strong due to the polarizability of the π-electron system. The C-F stretching vibration might be weaker in the Raman spectrum compared to the IR. This technique is especially useful for observing skeletal vibrations of the benzene (B151609) ring.

Comparative Analysis of Experimental and Theoretically Derived Vibrational Frequencies

To achieve a more precise assignment of vibrational modes, theoretical calculations, typically using Density Functional Theory (DFT) methods, would be performed. The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled using a standard scaling factor to improve agreement with the experimental FT-IR and FT-Raman data. This comparative analysis allows for a confident assignment of nearly all observed vibrational bands, including complex modes in the fingerprint region that result from the coupling of multiple vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum would provide information on the number and environment of the protons. For this compound, one would expect to see signals for the aromatic protons, the amino group protons, and the methyl group protons. The methyl group (CH₃) would likely appear as a singlet in the δ 2.0-2.5 ppm range. The amino group (NH₂) protons would also produce a broad singlet, typically in the δ 3.5-4.5 ppm range. The two aromatic protons would appear as distinct signals in the aromatic region (δ 6.0-8.0 ppm). The coupling of these protons with the adjacent fluorine atom (¹H-¹⁹F coupling) would result in doublets or more complex multiplets, providing crucial information about their relative positions.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound This table is illustrative and not based on experimental data.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0Doublet1HAromatic H
~6.5Doublet1HAromatic H
~4.0Broad Singlet2HNH₂
~2.2Singlet3HCH₃

Carbon-13 (¹³C) NMR Spectroscopic Assignments

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This compound has eight unique carbon atoms. The nitrile carbon (C≡N) would appear around δ 115-120 ppm. The methyl carbon would be found in the upfield region, around δ 15-25 ppm. The six aromatic carbons would have signals in the δ 100-160 ppm range. The carbon atom bonded to the fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, and its chemical shift would be significantly influenced by the fluorine's high electronegativity. The carbons ortho and meta to the fluorine would show smaller two- and three-bond couplings (²JCF and ³JCF). The positions of the carbons attached to the amino and methyl groups would also be clearly distinguishable.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and not based on experimental data.

Chemical Shift (δ, ppm)Assignment
~160 (doublet)C-F
~150C-NH₂
~135Aromatic C-H
~120Aromatic C-H
~118C≡N
~110Aromatic C-CN
~105Aromatic C-CH₃
~20CH₃

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Aromatic Systems

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical tool for the characterization of fluorinated organic compounds due to its high sensitivity and the wide range of chemical shifts. The ¹⁹F nucleus has a spin of I = 1/2 and is 100% naturally abundant, with a high gyromagnetic ratio that results in a receptivity 83% of that of protons (¹H). nih.gov

A key feature of ¹⁹F NMR is the exquisite sensitivity of its chemical shifts to the local electronic environment. The shielding of the ¹⁹F nucleus is dominated by a large paramagnetic term, making ¹⁹F NMR parameters highly responsive to subtle changes in molecular conformation and electronic structure. nih.gov For fluorinated aromatic systems like this compound, the ¹⁹F chemical shift provides significant insight into the electronic effects of the substituents on the benzene ring. The electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN) create a distinct electronic environment that influences the fluorine atom's resonance frequency.

In the ¹⁹F NMR spectrum of this compound, the fluorine signal would be expected to appear as a multiplet due to scalar coupling (J-coupling) with adjacent magnetic nuclei, primarily the aromatic protons. The coupling constants provide valuable structural information about the relative positions of the coupled nuclei.

Expected ¹⁹F NMR Coupling Pattern for this compound

Interacting Nuclei Coupling Type Expected Coupling Constant (Hz) Resulting Multiplicity
¹⁹F and ortho-¹H ³JHF 5 - 10 Doublet

Note: The actual spectrum would present a complex multiplet, likely a doublet of doublets, resulting from these couplings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer electrons from a ground state to a higher energy state. libretexts.org In organic molecules, this absorption is typically associated with specific functional groups known as chromophores. shu.ac.uk The structure of this compound contains a substituted benzene ring, an amino group, and a nitrile group, all of which contribute to its electronic absorption characteristics.

The primary electronic transitions observed in this molecule are π → π* and n → π*. uomustansiriyah.edu.iq

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of aromatic systems and other molecules with conjugated double or triple bonds. These transitions are typically high-energy and result in strong absorption bands. For this compound, the conjugated π system of the benzene ring, influenced by the amino and nitrile substituents, will give rise to prominent π → π* absorption bands. uomustansiriyah.edu.iq

n → π* Transitions: These transitions involve moving an electron from a non-bonding atomic orbital (lone pair) to an antibonding π* orbital. youtube.com The nitrogen of the amino group and the nitrogen of the nitrile group possess lone pairs of electrons. These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions. youtube.com

The solvent can influence the absorption spectrum. For n → π* transitions, an increase in solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths. Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. shu.ac.ukuomustansiriyah.edu.iq

Typical Electronic Transitions for this compound

Transition Type Associated Functional Group(s) Expected Wavelength Region Relative Intensity
π → π* Substituted Benzene Ring, Nitrile C≡N 200 - 300 nm High

Molecules like this compound, which possess both an electron-donating group (amino) and an electron-accepting group (nitrile) attached to a π-conjugated system, are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. goettingen-research-online.de When the molecule absorbs light, it is promoted from its ground state to a locally excited (LE) state. From this LE state, an intramolecular electron transfer can occur, typically on a picosecond timescale, to form a charge-transfer (CT) state with a significantly larger dipole moment. goettingen-research-online.de

This phenomenon is often described by the Twisted Internal Charge Transfer (TICT) model. goettingen-research-online.de In the ground state, the amino group is largely planar with the aromatic ring to maximize π-conjugation. Upon excitation, a rotation can occur around the C-N bond connecting the amino group to the phenyl ring. This twisting leads to a rotational isomer where the amino group is perpendicular to the ring, decoupling its lone pair from the ring's π-system and facilitating a more complete charge separation between the donor (amino) and acceptor (nitrile) moieties. goettingen-research-online.de This process can be studied using time-resolved spectroscopy to monitor the formation and decay of the charge-transfer state.

X-ray Crystallographic Studies

The analysis would reveal precise bond lengths, bond angles, and torsion angles. The benzene ring is expected to be nearly planar. The substituents—amino, fluoro, methyl, and nitrile groups—will cause minor distortions in the ring's bond angles from the ideal 120°. The carbon-nitrogen bond of the nitrile group (C≡N) is expected to be linear. The geometry around the amino nitrogen is predicted to be trigonal planar or very nearly so, indicating sp² hybridization and delocalization of the nitrogen lone pair into the aromatic ring. nih.gov

Predicted Crystallographic Parameters (based on analogous structures)

Parameter Description Expected Value
Crystal System The symmetry system of the crystal lattice Monoclinic or Triclinic
Space Group The specific symmetry group of the crystal e.g., P2₁/c, P-1
C-F Bond Length Distance between Carbon and Fluorine atoms ~1.35 Å
C-NH₂ Bond Length Distance between Carbon and Amino Nitrogen ~1.37 Å
C-CN Bond Length Distance between Carbon and Nitrile Carbon ~1.44 Å

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, these interactions are crucial for the stability of the crystal structure.

The primary interactions expected are:

Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrile nitrogen (-C≡N) and the fluorine atom (-F) can act as hydrogen bond acceptors. This would likely lead to the formation of N-H···N and N-H···F hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net These interactions are a dominant force in the crystal packing of aminobenzonitriles. goettingen-research-online.de

π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces between the π-electron clouds. This is a common packing motif in aromatic compounds. nih.gov

C-H···π Interactions: Hydrogen atoms, particularly from the methyl group, can interact with the electron-rich face of an adjacent aromatic ring.

These combined interactions dictate the final supramolecular architecture, influencing the material's physical properties such as melting point and solubility.

Analysis of Intermolecular Interactions in this compound Not Available

A comprehensive search for the crystal structure and subsequent Hirshfeld surface analysis of the chemical compound this compound has yielded no publicly available crystallographic data. The determination of intermolecular interactions through Hirshfeld surface analysis is fundamentally reliant on a solved crystal structure, from which a Crystallographic Information File (CIF) is generated. Without this foundational data, a quantitative assessment of the intermolecular forces governing the crystal packing of this specific molecule cannot be performed.

Hirshfeld surface analysis is a powerful computational method used in crystallography to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific contacts and their relative contributions. Key outputs of this analysis, such as dnorm surfaces and 2D fingerprint plots, provide detailed insights into the nature and prevalence of interactions like hydrogen bonds, halogen bonds, and van der Waals forces.

Despite searches for crystallographic data in scientific databases and the broader literature, no studies detailing the single-crystal X-ray diffraction of this compound were found. Consequently, the generation of data tables and detailed research findings pertaining to its Hirshfeld surface analysis is not possible at this time. The scientific community has not yet published the requisite experimental data to conduct such an analysis for this compound.

Computational and Theoretical Chemistry Studies on 4 Amino 5 Fluoro 2 Methylbenzonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. orientjchem.org For a molecule like 4-Amino-5-fluoro-2-methylbenzonitrile, researchers would typically employ methodologies such as Density Functional Theory (DFT) and ab initio approaches to understand its behavior at the atomic and molecular levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying substituted benzonitrile (B105546) compounds. derpharmachemica.comorientjchem.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such analyses. orientjchem.orgorientjchem.org

Optimized Geometric Structures and Equilibrium Geometries

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable conformation (equilibrium geometry). This process involves calculating the molecular structure that corresponds to the lowest energy state on the potential energy surface. For related benzonitrile derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), have been successfully used to predict bond lengths, bond angles, and dihedral angles. researchgate.netorientjchem.orgorientjchem.org These theoretical parameters are typically in good agreement with experimental data where available.

Prediction of Vibrational Frequencies and Basis Set Dependency

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and corresponding modes of a molecule. The choice of basis set (e.g., 6-311++G(d,p), cc-pVDZ, Aug-cc-pVDZ) can influence the accuracy of these predictions. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and approximations inherent in the theoretical model, leading to better agreement with experimental spectra. researchgate.net Studies on similar molecules have shown that DFT methods can reliably assign vibrational modes, such as C≡N stretching, C-F stretching, and the various vibrations of the amino and methyl groups. researchgate.netderpharmachemica.com

Calculation of Non-Linear Optical (NLO) Properties, including Hyperpolarizability

Compounds with significant charge separation and extended π-conjugated systems are often investigated for their non-linear optical (NLO) properties. DFT is a key tool for calculating properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). orientjchem.orgorientjchem.org These calculations help in identifying molecules with potential applications in optoelectronics. For analogous molecules, the first-order hyperpolarizability is computed to assess their NLO response. orientjchem.org

Ab Initio Computational Approaches

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they are also used for molecular property calculations. In studies of related compounds, ab initio methods have been employed to determine molecular geometries and NLO properties, often in comparison with DFT results to provide a more comprehensive theoretical understanding. derpharmachemica.comorientjchem.org

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic properties of a molecule is essential for predicting its reactivity and spectroscopic behavior. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a standard component of these studies. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. orientjchem.org Time-Dependent DFT (TD-DFT) is often used to calculate electronic absorption spectra based on these molecular orbitals. researchgate.net

Although no specific data exists for this compound, the established computational methodologies provide a clear framework for how its structural, vibrational, and electronic properties would be theoretically investigated.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized.

For this compound, a computational study would calculate the energies of the HOMO and LUMO. This data would be presented in a table, and the distribution of these orbitals across the molecule would be visualized to identify the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule. It examines intramolecular interactions, such as hyperconjugation and charge delocalization, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

A specific NBO analysis for this compound would identify the key donor-acceptor interactions and their corresponding stabilization energies, offering insights into the molecule's electronic stability and the delocalization of electron density.

Table 2: Hypothetical NBO Analysis Data for Key Intramolecular Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
Data not available Data not available Data not available

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface, with red indicating electron-rich (negative potential) regions and blue indicating electron-deficient (positive potential) regions.

For this compound, an MEP map would reveal the nucleophilic sites (likely around the amino group and the nitrogen of the nitrile group) and electrophilic sites (likely around the hydrogen atoms and potentially the carbon of the nitrile group).

Thermodynamical Property Predictions from Computational Models

Computational models can accurately predict various thermodynamical properties of a molecule at different temperatures. These properties are essential for understanding the molecule's stability, behavior in chemical reactions, and potential for industrial applications.

Entropy, Enthalpy, and Gibbs Free Energy Calculations

Standard entropy (S), enthalpy (H), and Gibbs free energy (G) are key thermodynamic parameters that can be calculated using computational methods. These values provide information about the spontaneity and energy changes associated with chemical processes involving the molecule.

Table 3: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K

Thermodynamic Property Value
Entropy (S) Data not available J/mol·K
Enthalpy (H) Data not available kJ/mol

Zero-Point Vibrational Energies and Heat Capacity

The zero-point vibrational energy (ZPVE) is the lowest possible energy that a molecule can possess. Heat capacity (Cv) measures the amount of heat required to raise the temperature of the substance by a certain amount. Both are important parameters in thermochemical calculations.

Table 4: Hypothetical Calculated Zero-Point Vibrational Energy and Heat Capacity of this compound

Parameter Value
Zero-Point Vibrational Energy Data not available kcal/mol

Based on a thorough review of available scientific literature, there is insufficient specific information to generate a detailed article on "this compound" that strictly adheres to the provided outline. The requested applications in the synthesis of various heterocyclic compounds (indoles, oxadiazoles, triazoles, pyrazoles, benzothiazoles, and pyrimidines) and its specific role in TADF emitters are not well-documented for this particular molecule in the public domain.

Fulfilling the request would require extrapolating from related compounds, which would violate the explicit instruction to focus solely on this compound. To maintain scientific accuracy and adhere to the user's strict constraints, the article cannot be generated as specified.

Applications of 4 Amino 5 Fluoro 2 Methylbenzonitrile As a Versatile Chemical Building Block

Role in Advanced Materials Science

Applications in Organic Light-Emitting Diode (OLED) Technologies

The unique molecular structure of 4-Amino-5-fluoro-2-methylbenzonitrile makes it a compound of interest in the development of materials for organic light-emitting diodes (OLEDs). While direct applications are still emerging, its utility can be inferred from the use of structurally similar compounds, such as 4-Fluoro-2-methylbenzonitrile (B118529), in the synthesis of advanced OLED materials. ossila.com

A key area of application for fluorinated benzonitrile (B105546) derivatives is in the creation of Thermally Activated Delayed Fluorescence (TADF) emitters. ossila.com TADF materials are crucial for achieving high efficiency in OLEDs by enabling the harvesting of both singlet and triplet excitons. The synthesis of the TADF emitter 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) is achieved through a nucleophilic aromatic substitution reaction involving 4-fluoro-2-methylbenzonitrile and bicarbazole. ossila.com

The presence of the fluorine atom on the benzonitrile ring is critical for this synthesis, and the methyl group has been shown to enhance the thermal stability of the resulting emitter. ossila.com An OLED device fabricated with a TADF emitter derived from 4-Fluoro-2-methylbenzonitrile has demonstrated exceptional performance metrics, including high current efficiency, power efficiency, and external quantum efficiency. ossila.com Given these precedents, this compound is a promising candidate for the synthesis of novel TADF emitters, with the amino group potentially serving to further tune the electronic and optical properties of the final material.

Interactive Data Table: Performance of an OLED Device with a TADF Emitter Synthesized from a Fluorinated Benzonitrile Derivative

Performance MetricValue
Current Efficiency34.5 cd/A
Power Efficiency29.9 lm/W
External Quantum Efficiency10.8%
Initial Decomposition Temp.447 °C

Incorporation into Specialty Polymers and Resins for Enhanced Material Properties

The field of material science is actively exploring the use of fluorinated aromatic compounds to develop specialty polymers and resins with enhanced properties. Compounds like 4-Fluoro-2-methylbenzonitrile are investigated for their potential in creating advanced materials, including high-performance polymers and coatings, due to their unique chemical characteristics. chemimpex.com

The incorporation of fluorine into a polymer backbone can significantly improve its thermal stability, chemical resistance, and optical properties. The nitrile and amino functionalities present in this compound offer reactive sites for polymerization reactions. These groups can participate in various polymerization processes to form novel polymer structures. The resulting polymers, incorporating the fluorinated benzonitrile moiety, could exhibit desirable properties for a range of specialized applications, from advanced coatings to high-performance engineering plastics. Research in this area is focused on leveraging the unique combination of functional groups in this compound to synthesize polymers with tailored characteristics for specific industrial needs.

Intermediacy in Agrochemical Synthesis

Formulation of Herbicides and Insecticides

This compound serves as a valuable intermediate in the synthesis of a variety of agrochemicals, including herbicides and insecticides. The presence of fluorine, an amino group, and a nitrile group on the benzene (B151609) ring provides multiple reaction pathways for the creation of complex, biologically active molecules.

Fluorinated compounds are widely utilized in the agrochemical industry to enhance the efficacy and selectivity of active ingredients. chemimpex.com The structural analogue, 4-Fluoro-2-methylbenzonitrile, is a known intermediate in the production of both herbicides and pesticides. chemimpex.com Its favorable properties, such as moderate volatility and solubility, make it suitable for various agrochemical formulations. chemimpex.com

By extension, this compound is a key building block for the synthesis of a new generation of crop protection agents. The amino group can be readily modified to introduce different functionalities, allowing for the fine-tuning of the herbicidal or insecticidal activity of the final product. The nitrile group can also be converted into other functional groups, further expanding the range of possible derivatives. The strategic incorporation of this fluorinated intermediate enables the development of more effective and environmentally benign solutions for crop protection.

Mechanistic Studies on Biological Activity and Molecular Interactions of Benzonitrile Derivatives

General Principles of Molecular Target Interaction and Enzyme Binding

The biological effect of a small molecule like 4-Amino-5-fluoro-2-methylbenzonitrile is predicated on its ability to recognize and bind to a specific molecular target, typically a protein such as an enzyme. This interaction is governed by a combination of non-covalent and, in some cases, covalent forces.

Most small molecule drugs interact with their protein targets through non-covalent binding, forming dynamic and reversible complexes. chomixbio.com The primary forces driving this recognition include:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The amino group (-NH2) on the benzonitrile (B105546) ring is a potential hydrogen bond donor.

π-π Stacking: This involves attractive, noncovalent interactions between aromatic rings. The phenyl ring of the benzonitrile core can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. chomixbio.com

Hydrophobic Interactions: These are crucial for the binding of nonpolar molecules in an aqueous environment. The methyl group and the aromatic ring contribute to the hydrophobic character of the molecule, allowing it to fit into nonpolar pockets within a protein. chomixbio.com

Electrostatic and van der Waals Forces: These include interactions between charged or polar groups and the general attractive forces between molecules in close proximity.

Recent studies on the recognition of benzonitrile derivatives have highlighted the specific role of C-H⋯N interactions, where a phenyl C-H group acts as a hydrogen bond donor and the nitrogen of the cyanide group acts as an acceptor. nih.gov This, in conjunction with π-π stacking, can firmly anchor the benzonitrile moiety within a binding cavity. nih.gov In some instances, inhibitors are designed to form a permanent covalent bond with the target enzyme, leading to irreversible inhibition. This often involves a reactive functional group on the inhibitor that forms a bond with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in the enzyme's active site.

Investigation of DNA Polymerase β Inhibition Mechanisms

DNA Polymerase β (Pol β) is a key enzyme in the base excision repair (BER) pathway, a crucial process for repairing DNA damage. nih.gov Its upregulation in many cancer types makes it an attractive target for therapeutic intervention. nih.gov While research specifically detailing the inhibition of Pol β by this compound is not extensively published, the mechanisms of inhibition by related small molecules provide a strong framework for understanding potential interactions.

One powerful strategy for inhibiting Pol β is through covalent modification. nih.gov This approach is inspired by the way certain DNA lesions, such as oxidized abasic sites, can inactivate the enzyme. acs.org Small molecules can be designed to mimic these lesions and act as irreversible inhibitors. acs.org

A general mechanism for covalent inhibition of Pol β involves the following steps:

Binding: The inhibitor first binds non-covalently to the enzyme's active site.

Reaction: An electrophilic group on the inhibitor reacts with a nucleophilic amino acid residue within the active site.

Inactivation: The formation of this covalent bond irreversibly inactivates the enzyme.

For example, studies on a potent irreversible inhibitor of Pol β identified two specific lysine (B10760008) residues (Lys113 and Lys234) within the polymerase binding domain that were covalently modified. nih.gov This modification physically blocks the enzyme's ability to bind to DNA, thereby halting its repair function. nih.govnih.gov Fluorescence anisotropy experiments have confirmed that pretreatment of Pol β with such covalent inhibitors prevents DNA binding. nih.govnih.gov This mechanism, which leverages the formation of a permanent bond to disrupt enzyme function, represents a potential mode of action for reactive benzonitrile derivatives designed to target Pol β.

Research on Other Enzyme Inhibition Activities (e.g., Acetylcholinesterase, α-Glycosidase)

The structural motifs present in this compound—a substituted aromatic ring—are found in inhibitors of various other enzymes, suggesting a broad potential for biological activity.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. nih.gov While direct studies on this compound are limited, research on other heterocyclic compounds containing benzothiazolone or coumarin (B35378) nuclei has demonstrated potent AChE inhibitory activity. nih.govmdpi.com These inhibitors often interact with the enzyme's active site through π-π stacking interactions with residues like Tryptophan (Trp82) and hydrogen bonding. mdpi.com The potential for a benzonitrile derivative to act as an AChE inhibitor would depend on its ability to form similar stabilizing interactions within the enzyme's active site gorge.

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.comnih.gov Numerous classes of compounds have been investigated as α-glucosidase inhibitors. For instance, phthalimide-benzenesulfonamide hybrids have been shown to be potent, competitive inhibitors of the enzyme. nih.gov SAR studies on other series, such as embelin (B1684587) derivatives, have shown that hydroxyl groups on a core benzoquinone structure are critical for activity, forming hydrophilic interactions with residues at the entrance of the active pocket. nih.gov The inhibitory potential of a benzonitrile derivative would be influenced by how its specific pattern of substituents (amino, fluoro, methyl) could engage with the key amino acid residues in the α-glucosidase active site.

Computational Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Computational methods are invaluable tools for predicting and analyzing the interactions between a small molecule and its protein target. Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into how a ligand like this compound might bind to an enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. This technique models the ligand's conformation and position within the binding site, calculating a "docking score" that estimates the binding affinity. For example, docking studies of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives with the enzyme Lysine-Specific Demethylase 1 (LSD1) were used to rationalize their binding modes and guide the design of more potent inhibitors. nih.gov Such simulations can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that are essential for binding.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target complex over time. An MD simulation of liquid benzonitrile, for instance, revealed the formation and strength of intermolecular hydrogen bonds (–C≡N···H), with the strongest interactions occurring with the ortho-hydrogen atoms of a neighboring molecule. acs.orgchemrxiv.org When applied to a protein-ligand complex, MD simulations can assess the stability of the docked pose and map the flexibility of both the ligand and the protein's active site residues, offering a more realistic view of the binding event. rsc.org

These computational approaches are essential for understanding the structural basis of inhibition and for the rational design of new derivatives with improved potency and selectivity.

Computational TechniquePurpose in Drug DiscoveryExample Application for Benzonitrile Derivatives
Molecular Docking Predicts binding orientation and affinity of a ligand to a protein target.Rationalizing the binding mode of 4-(pyrrolidin-3-yl)benzonitrile derivatives to the LSD1 enzyme. nih.gov
Molecular Dynamics (MD) Simulates the movement of atoms over time to assess the stability of a protein-ligand complex.Investigating intermolecular hydrogen bonding and stacking in liquid benzonitrile. acs.orgchemrxiv.org

Structure-Activity Relationship (SAR) Studies for Biological Function Modulation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. The goal is to identify which chemical features are responsible for the molecule's effects and to optimize them.

For a molecule like this compound, an SAR study would involve synthesizing analogs with variations at different positions:

The Amino Group (-NH2): Its position could be moved, or it could be modified (e.g., converted to an amide). SAR studies on 2-aminobenzophenone (B122507) derivatives revealed that the ortho-amino group was crucial for their potent antimitotic activity. nih.gov

The Fluoro Group (-F): The fluorine atom's position could be changed, or it could be replaced with other halogens or electron-withdrawing groups to probe the effects of electronics and sterics. The inclusion of fluorine can alter binding affinities and metabolic stability. researchgate.net

The Methyl Group (-CH3): This group could be replaced with other alkyl groups of varying sizes to explore the impact on hydrophobic interactions.

The Nitrile Group (-CN): This group could be replaced with other hydrogen bond acceptors or polar groups to determine its importance for target binding.

By correlating these structural changes with changes in enzyme inhibition (e.g., IC50 values), researchers can build a model of the pharmacophore—the essential set of structural features required for activity. This information is critical for modulating the biological function and designing more effective and selective therapeutic agents. frontiersin.org

Conclusion and Future Research Trajectories for 4 Amino 5 Fluoro 2 Methylbenzonitrile

Summary of Key Academic Contributions and Findings

Currently, dedicated academic literature focusing exclusively on 4-Amino-5-fluoro-2-methylbenzonitrile is sparse. Its primary role appears to be that of a building block in the synthesis of more complex molecules. However, the academic contributions to the broader classes of fluorinated aromatics and aminobenzonitriles provide a solid foundation for postulating its potential significance. The introduction of fluorine can significantly alter the physicochemical properties of organic molecules, including metabolic stability and binding affinity to biological targets. researchgate.net The unique substitution pattern of this compound, with its electron-donating amino and methyl groups and electron-withdrawing fluoro and nitrile moieties, suggests a molecule with tailored electronic characteristics.

Identification of Promising Unexplored Synthetic Pathways

The synthesis of polysubstituted benzenes often requires careful strategic planning to ensure correct regiochemistry. youtube.comlibretexts.org While standard routes to aminobenzonitriles exist, such as the dehydration of aminobenzamides or through ammoxidation of nitroaromatics, these may not be optimal for this specific substitution pattern. chemicalbook.comgoogle.com

Promising unexplored synthetic pathways could involve late-stage fluorination or amination. For instance, the electrophilic fluorination of an appropriately substituted N-arylacetamide precursor could be a viable route. researchgate.net Alternatively, nucleophilic aromatic substitution (SNAr) on a highly activated precursor, such as a dinitro or cyano-substituted fluorotoluene, could be explored. The development of a green synthesis route, perhaps utilizing ionic liquids to facilitate the reaction and simplify purification, would be a noteworthy contribution. rsc.org

Potential Synthetic Route Key Transformation Precursor Anticipated Advantages
Late-stage FluorinationElectrophilic Aromatic Substitution4-Amino-2-methylbenzonitrileDirect introduction of fluorine at a late stage.
Nucleophilic Aromatic SubstitutionSNAr4,5-Difluoro-2-methylbenzonitrileHigh regioselectivity driven by activating groups.
Multi-step Synthesis from Toluene (B28343)Nitration, Reduction, Diazotization, Cyanation, Fluorination2-MethylanilineUtilizes common starting materials and well-established reactions.

Opportunities for Advanced Characterization and Computational Modeling

A thorough characterization of this compound is essential for understanding its properties. Advanced spectroscopic techniques would play a crucial role.

NMR Spectroscopy : 19F NMR would be particularly informative for probing the local electronic environment of the fluorine atom and for studying intermolecular interactions. rsc.orgnumberanalytics.com Advanced 2D NMR techniques could fully elucidate the proton and carbon chemical shifts, providing a complete structural assignment.

Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, which can be correlated with theoretical calculations. aip.orgfrontiersin.org

Computational Modeling : Density Functional Theory (DFT) calculations would be invaluable for predicting molecular geometry, electronic properties (such as the HOMO-LUMO gap), and vibrational frequencies. derpharmachemica.comutexas.edunih.gov Such studies can also be used to investigate the mechanism of potential reactions and to predict the regioselectivity of further substitutions. rsc.org Combining experimental and computational 19F NMR data can be a powerful tool for structural elucidation of fluorinated compounds. nih.gov

Characterization Technique Information Gained Potential Insights
19F NMR SpectroscopyChemical shift, coupling constantsElectronic environment of the fluorine atom, intermolecular interactions.
X-ray CrystallographySolid-state structureBond lengths, bond angles, crystal packing.
DFT CalculationsMolecular orbitals, electrostatic potentialReactivity, stability, spectroscopic predictions.

Potential for Novel Applications in Specialized Material Systems

The unique electronic properties conferred by the combination of substituents suggest that this compound could be a valuable component in specialized material systems. Organofluorine compounds have found wide-ranging applications in materials science, including in the development of fluoropolymers and in photovoltaic devices. researchgate.netnumberanalytics.com

The presence of both electron-donating and electron-withdrawing groups could impart interesting photophysical properties, making it a candidate for incorporation into:

Organic Light-Emitting Diodes (OLEDs) : As a building block for larger, conjugated molecules with tailored emission characteristics.

Organic Photovoltaics (OPVs) : To tune the energy levels of donor or acceptor materials for improved device efficiency.

Liquid Crystals : The polarity and shape of the molecule could be conducive to the formation of liquid crystalline phases.

Directions for Further Mechanistic Elucidation in Biological Contexts

Aminobenzonitrile derivatives have been explored for various biological activities, including antimicrobial and anthelmintic applications. ekb.egnih.govnih.gov The introduction of a fluorine atom can enhance metabolic stability and cell permeability, making this compound an interesting candidate for biological screening. researchgate.net

Future research could focus on:

Enzymatic Metabolism : Investigating the metabolism of this compound by cytochrome P450 enzymes to understand its biotransformation pathways. The fluorine atom may block potential sites of metabolism. nih.govdoi.org

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of related compounds to explore how modifications to the structure affect biological activity.

Target Identification : If biological activity is observed, further studies would be needed to identify the specific molecular targets and elucidate the mechanism of action.

Interdisciplinary Approaches Integrating Synthetic, Spectroscopic, and Theoretical Research

A comprehensive understanding of this compound will necessitate a collaborative, interdisciplinary approach.

Synthetic chemists can develop efficient and scalable routes to the compound and its derivatives.

Spectroscopists can use advanced techniques to thoroughly characterize these molecules and study their interactions.

Theoretical chemists can employ computational modeling to predict properties, guide synthetic efforts, and interpret experimental results.

By integrating these disciplines, a holistic picture of the fundamental properties and potential applications of this compound can be developed, paving the way for its use in a variety of scientific and technological fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.